molecular formula C12H17NO B3363979 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline CAS No. 1086392-01-9

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline

Cat. No.: B3363979
CAS No.: 1086392-01-9
M. Wt: 191.27 g/mol
InChI Key: CVHHFBNIHGNLKQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound that features a tetrahydropyran ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitroaniline derivative, using reducing agents like lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction reactions, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in THF at low temperatures.

    Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.

Major Products

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of a tetrahydropyran ring and an aniline moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4-(oxan-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHHFBNIHGNLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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